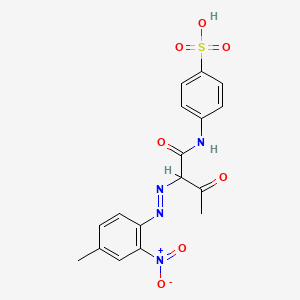

4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid

Description

This compound is an azo dye derivative characterized by a 4-methyl-2-nitrophenyl azo group linked to a 1,3-dioxobutylamino-benzenesulphonic acid backbone. Azo dyes are renowned for their vibrant colors and applications in textiles, cosmetics, and pharmaceuticals. The sulphonic acid group enhances water solubility, making this compound suitable for aqueous formulations. Its synthesis likely involves diazotization and coupling reactions, typical for azo compounds .

Properties

CAS No. |

57207-07-5 |

|---|---|

Molecular Formula |

C17H16N4O7S |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |

InChI |

InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |

InChI Key |

GXGINBOQJUFKAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Nitro-4-methylsulfonylbenzoic Acid Intermediate

This intermediate is a crucial precursor for the azo compound synthesis. The preparation involves:

- Raw materials: 2-nitro-4-methylsulfonyltoluene, sulfuric acid (70% mass fraction), vanadic anhydride (V2O5) as catalyst.

- Process:

- Mix sulfuric acid, 2-nitro-4-methylsulfonyltoluene, and vanadic anhydride in a reactor.

- Heat rapidly to 140-150°C with self-priming stirring.

- Add 68% nitric acid dropwise while simultaneously introducing oxygen (oxygen flow rate 0.1 g/min, nitric acid addition rate 0.38-0.45 g/min).

- Continue stirring after addition until the starting material content falls below 1%.

- Cool, filter, wash, and dry the product to obtain 2-nitro-4-methylsulfonylbenzoic acid.

- Advantages: This method shortens reaction time to 0.5-1.0 hours, improves yield and product quality, and reduces waste nitric acid and nitrogen oxide emissions by recycling low-concentration nitric acid.

Azo Coupling Reaction

- The azo compound is synthesized by diazotization of 4-methyl-2-nitroaniline to form the diazonium salt.

- The diazonium salt is then coupled with the amino group on the 1,3-dioxobutyl-substituted benzenesulfonic acid.

- Reaction conditions typically involve acidic aqueous media, controlled temperature (0-5°C during diazotization), and pH adjustment to favor coupling.

- The coupling yields the azo linkage forming the target compound.

Purification and Isolation

- After coupling, the reaction mixture is neutralized or acidified to precipitate the azo compound.

- Filtration, washing with water, and drying yield the pure this compound.

- Additional recrystallization may be performed to enhance purity.

Reaction Conditions and Parameters

Environmental and Efficiency Considerations

- The described nitration method recycles low-concentration nitric acid by distillation and re-fuming, reducing chemical waste and environmental impact.

- The use of vanadic anhydride as catalyst enhances reaction efficiency.

- The overall process reduces nitrogen oxide emissions and wastewater generation compared to traditional methods.

Summary of Research Findings

- The optimized preparation method for the key intermediate 2-nitro-4-methylsulfonylbenzoic acid significantly improves yield and purity while reducing reaction time and environmental burden.

- The azo coupling step is a well-established reaction in organic synthesis, ensuring high specificity and yield for the target azo compound.

- The final product, this compound, has been characterized by standard chemical identifiers and molecular descriptors, confirming its structure and purity.

Chemical Reactions Analysis

4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s diazenyl group makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.

Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The mechanism of action of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

2-[(4-Methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide (CAS 219-730-8)

Structural Differences :

- Backbone: Replaces the 1,3-dioxobutylamino-benzenesulphonic acid with a 3-oxo-N-phenylbutyramide group.

- Functional Groups : Lacks the sulphonic acid moiety, reducing hydrophilicity compared to the target compound.

Perfluorinated Benzenesulfonic Acids (e.g., [41674-07-1], [68299-19-4])

Structural Differences :

- Fluorinated Chains : Contain perfluoroalkyl groups (e.g., heptadecafluorooctyl) attached to the benzene ring.

- Functionality : Act as surfactants or corrosion inhibitors due to fluorinated chains, unlike the target compound’s dye properties.

Stability :

Amino-Hydroxybenzoic Acids (e.g., 4-amino-3-hydroxybenzoic acid)

Structural Differences :

- Core Structure: Replace the azo and sulphonic acid groups with amino and hydroxyl groups.

- Applications : Primarily used in pharmaceuticals (e.g., antibiotic precursors) rather than dyes .

Comparative Data Table

| Compound Name | CAS Number | Key Functional Groups | Solubility | Primary Applications |

|---|---|---|---|---|

| 4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid | Not Provided | Azo, sulphonic acid, dioxobutyl | High (aqueous) | Dyes, pharmaceuticals |

| 2-[(4-Methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutyramide | 219-730-8 | Azo, oxo-butyramide | Moderate | Pigments, intermediates |

| Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate | 41674-07-1 | Perfluoroalkyl, sulphonic acid | Low | Surfactants, coatings |

| 4-amino-3-hydroxybenzoic acid | Not Provided | Amino, hydroxyl, carboxylic acid | Moderate | Pharmaceuticals |

Biological Activity

4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid, commonly referred to as an azo compound, is a synthetic organic molecule notable for its biological activities. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O5S, with a molecular weight of approximately 378.41 g/mol. The structure features a sulfonic acid group, which enhances its solubility in water and biological fluids, potentially increasing its bioavailability.

Antimicrobial Activity

Research indicates that azo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related azo compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

| Azo Compound | Microbial Target | Inhibition Concentration (μg/mL) |

|---|---|---|

| Valanimycin | E. coli | 50 |

| Calvatic Acid | Helicobacter pylori | 3-6 |

Antitumor Activity

Azo compounds have also been evaluated for their potential antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low microgram range against various leukemia cell lines .

| Cell Line | Compound | IC50 (pg/mL) |

|---|---|---|

| L1210 | Valanimycin | 0.8 |

| P388/S | Valanimycin | 2.7 |

Anti-inflammatory Effects

The compound's sulfonic acid group may contribute to its anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This activity has been linked to the potential treatment of chronic inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Pharmacological Reviews examined various azo compounds' efficacy against resistant bacterial strains. The findings indicated that certain structural modifications enhanced antibacterial activity significantly, suggesting a structure-activity relationship that could be exploited for drug development .

- Antitumor Activity Assessment : Another research article focused on the cytotoxic effects of azo compounds on human leukemia cells. The study revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of azo compounds is often influenced by their chemical structure. Modifications at specific positions on the aromatic rings or alterations to the azo linkage can significantly affect their pharmacological profiles.

Key Findings from SAR Studies:

- Substituents : Electron-withdrawing groups (e.g., nitro groups) enhance antitumor activity.

- Linkage Variations : Changes in the length and type of linker between aromatic systems can improve solubility and bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid?

The synthesis typically involves azo coupling reactions. A diazonium salt derived from 4-methyl-2-nitroaniline is reacted with a coupling agent such as 4-amino-1,3-dioxobutyl benzenesulphonic acid under controlled pH (acidic to neutral) and low temperature (0–5°C). The reaction requires precise stoichiometry to avoid side products like polysubstituted azo derivatives. Post-synthesis, purification via recrystallization in ethanol-water mixtures is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolves aromatic protons, confirms azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons adjacent to the azo group) and the sulfonic acid moiety.

- FT-IR : Identifies -SO3H stretching (~1030 cm⁻¹) and nitro (-NO2) vibrations (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion for sulfonic acid).

- Elemental Analysis : Ensures C, H, N, S stoichiometry aligns with theoretical values .

Q. What are the primary applications of this compound in academic research?

The compound’s azo and sulfonic acid groups make it relevant as:

- A model dye for studying photodegradation mechanisms.

- A ligand in coordination chemistry (e.g., cobalt complexes for catalytic studies) .

- A precursor for synthesizing sulfonated polymers with ion-exchange properties.

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group enhances stability in acidic conditions but increases susceptibility to reduction in alkaline environments. For instance, in pH > 10, the azo bond may undergo reductive cleavage to form aromatic amines, which can be monitored via UV-Vis spectroscopy (loss of λmax ~450 nm). Controlled stability studies should use buffered solutions and inert atmospheres to isolate pH effects .

Q. How can contradictory solubility data in polar solvents be resolved?

Discrepancies often arise from hydration states or impurities. Standardize solubility measurements by:

- Pre-drying the compound at 60°C under vacuum.

- Using HPLC-grade solvents (e.g., DMSO, methanol) with sonication for 30 minutes.

- Quantifying solubility via gravimetric analysis or UV absorbance calibration curves. Note that sulfonic acid groups enhance solubility in water, but nitro and azo groups may reduce it in non-polar solvents .

Q. What methodologies are recommended for detecting this compound in environmental matrices?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Adjust sample pH to 3–4 to maximize sulfonic acid retention. Elute with 2 mL methanol:2-propanol (1:1) .

- LC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions for [M-H]⁻ (sulfonic acid) and degradation products (e.g., aromatic amines) .

Q. What mechanistic insights explain the compound’s reactivity in redox reactions?

The azo group is redox-active:

- Reduction : Sodium dithionite (Na2S2O4) cleaves the -N=N- bond, yielding 4-methyl-2-nitroaniline and 4-amino-1,3-dioxobutyl benzenesulphonic acid. This reaction is critical in wastewater treatment studies .

- Oxidation : Hydrogen peroxide generates nitroso intermediates, which can dimerize or react with nucleophiles. Kinetic studies using stopped-flow spectrophotometry are advised .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s coordination behavior with transition metals?

Discrepancies may arise from varying metal oxidation states or solvent systems. To resolve:

- Standardize conditions (e.g., use Co(II) in ethanol-water at 60°C).

- Characterize complexes via X-ray crystallography or EXAFS to confirm binding sites (e.g., sulfonate vs. azo coordination) .

Methodological Best Practices

- Synthetic Optimization : Use inert atmospheres (N2/Ar) to prevent azo bond oxidation.

- Analytical Validation : Cross-validate NMR and MS data with computational tools (e.g., DFT for predicting chemical shifts) .

- Environmental Studies : Include isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.